Urea stibamine is classified as an organic antimonial compound. It is the urea salt of para-amino phenyl stibnic acid. The compound was first synthesized by Upendranath Brahmachari in 1920 as a safer alternative to traditional inorganic antimonials used in treating kala-azar (visceral leishmaniasis) . Urea stibamine gained prominence due to its efficacy and reduced toxicity compared to other treatments available at the time.
The molecular formula of urea stibamine is CHNOSb. Its structure consists of an antimony atom bonded to a para-amino phenyl group and a urea moiety. The presence of the urea functional group enhances solubility and reduces pain upon injection compared to traditional antimonial compounds.
Urea stibamine participates in various chemical reactions relevant to its biological activity:
The stability of urea stibamine under physiological conditions is crucial for its effectiveness as a drug .
The mechanism of action of urea stibamine primarily involves:
Studies have shown that while it does not inhibit growth directly in vitro, it effectively reduces parasitic burden in vivo .
Urea stibamine exhibits several important physical and chemical properties:
These properties are critical for its formulation as an injectable drug .
Urea stibamine has been primarily used in:
Although newer treatments have emerged, urea stibamine remains an important historical compound in the field of tropical medicine .
Visceral leishmaniasis, known locally as kala-azar (Hindi for "black fever"), ravaged the Bengal Presidency of British India (encompassing modern-day West Bengal, Bihar, Assam, and Odisha) from the early 19th century. First documented in Jessore (modern Bangladesh) in 1824, the epidemic intensified by 1860 in Burdwan, Lower Bengal, causing catastrophic mortality and agricultural collapse. The disease proliferated along the Ganga and Brahmaputra river valleys, reducing populations by an estimated 25%–30% in Assam between 1891 and 1901 due to fatalities and displacement [1] [5] [6]. British colonial health reports described it as a "scourge" with near-universal lethality without treatment. Initial misidentification as "degenerated malaria" by Ronald Ross delayed effective intervention, while limited medical infrastructure exacerbated transmission through Phlebotomus argentipes sandfly bites [1] [7].
Table 1: Kala-Azar Epidemic Impact in Colonial India (c. 1860–1920)
Region | Peak Incidence Period | Key Demographic Impact |
---|---|---|
Lower Bengal | 1860–1870s | Agricultural collapse; mass mortality |
Assam | 1890–1901 | 25%–30% population decline |
Bihar & Odisha | 1900–1920s | Hyperendemic in river-adjoining villages |
Upendranath Brahmachari (1873–1946), born in Sardanga, West Bengal, was uniquely positioned to address this crisis. His academic prowess emerged at Hooghly Mohsin College (BA with dual honours in Mathematics and Chemistry, 1893) and Presidency College, Kolkata (MSc in Chemistry, 1894). Despite his aptitude for chemistry, Brahmachari shifted to medicine, graduating from Calcutta Medical College in 1899 with top honours in Surgery and Medicine (Goodeve and McLeod medals). His doctoral thesis, "Studies in Haemolysis" (1904, University of Calcutta), established his expertise in cellular physiology [2] [8]. Appointed as First Physician at Campbell Hospital, Kolkata (1905), Brahmachari confronted kala-azar’s devastation firsthand. His transition from theoretical chemistry to applied parasitology was driven by the inefficacy of existing treatments like tartar emetic (antimony potassium tartrate), which caused severe toxicity—including cough, arrhythmia, and hepatic damage—in prolonged regimens [6] [7].
Table 2: Upendranath Brahmachari’s Academic and Professional Milestones
Year | Achievement | Institution |
---|---|---|
1893 | BA (Mathematics & Chemistry) | Hooghly Mohsin College |
1894 | MSc (Chemistry) | Presidency College |
1899 | Licentiate in Medicine & Surgery (Gold Medals) | Calcutta Medical College |
1904 | PhD ("Studies in Haemolysis") | University of Calcutta |
1905 | First Physician & Teacher of Medicine | Campbell Medical School |
In a sparsely equipped laboratory at Campbell Medical School—dubbed a "matchbox lab" for its minimal space—Brahmachari pursued less toxic antimonial compounds. Building on earlier work with colloidal metallic antimony, he synthesized p-stibanilic acid (1919) and subsequently urea stibamine in 1920. This pentavalent antimonial compound (carbostibamide; empirical formula C₇H₁₂O₄N₃Sb) combined urea with para-aminophenyl stibnic acid, enhancing solubility and targeted delivery to the reticuloendothelial system where Leishmania donovani amastigotes proliferated [6] [7]. Initial clinical trials demonstrated unprecedented efficacy: Brahmachari reported >90% cure rates in kala-azar patients, reducing mortality from 95% to 7% and relapse rates to <5% [1] [2]. By 1925, urea stibamine had replaced tartar emetic as India’s frontline therapy, with treatment duration shortened from months to weeks [6].
Urea stibamine’s impact transcended India. The French colonial health service adopted it in Southeast Asia after observing Brahmachari’s results. Greek physicians reported 85%–90% recovery rates in Mediterranean L. infantum infections by 1928. Chinese medical journals documented its deployment against outbreaks in the Yangtze Valley [1] [6]. By 1933, Assam’s Director of Public Health reported 328,591 patients treated with urea stibamine, cementing its status as the first globally scalable antileishmanial drug [2] [7]. Brahmachari’s 1928 monograph Treatise on Kala-Azar became a WHO-referenced standard. Though later supplanted by sodium stibogluconate (1945), urea stibamine’s success catalysed colonial India’s nascent pharmaceutical industry, proving locally developed drugs could address global health crises [6] [8].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6